molecular formula C14H5Cl2F6N5S B2796691 3-chloro-2-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine CAS No. 251307-13-8

3-chloro-2-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B2796691
CAS No.: 251307-13-8
M. Wt: 460.18
InChI Key: MISWQJKIGODVJR-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with two trifluoromethyl groups and a chloro group. A 1,2,4-triazole ring is attached via a sulfanyl (-S-) bridge to a second pyridine moiety, which is also substituted with chloro and trifluoromethyl groups.

Properties

IUPAC Name

3-chloro-2-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H5Cl2F6N5S/c15-8-1-6(13(17,18)19)3-23-10(8)27-5-25-12(26-27)28-11-9(16)2-7(4-24-11)14(20,21)22/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISWQJKIGODVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)N2C=NC(=N2)SC3=C(C=C(C=N3)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H5Cl2F6N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include nucleophilic substitution, cyclization, and coupling reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency. Key steps include the careful control of reaction temperatures, pressures, and the use of high-purity starting materials. Industrial production also emphasizes safety and environmental considerations, ensuring that the process is sustainable and compliant with regulatory standards.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce derivatives with different functional groups.

Scientific Research Applications

3-chloro-2-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-2-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogues with Varied Heterocyclic Cores

The compound’s triazole-sulfanyl-pyridine architecture distinguishes it from derivatives with alternative heterocycles:

  • 3-Chloro-5-(Trifluoromethyl)-2-((3-(Trifluoromethyl)-1H-1,2,4-Triazol-5-Yl)Sulfonyl)Pyridine (CAS 1823183-56-7): Key Difference: Sulfonyl (-SO₂-) group replaces the sulfanyl (-S-) bridge. Molecular weight (380.66) is lower than the target compound’s calculated weight (~442.7) .
  • 3-Chloro-2-[5-(3-Chloro-2-Thienyl)-1H-Pyrazol-1-Yl]-5-(Trifluoromethyl)Pyridine (CAS 321571-01-1):

    • Key Difference : Pyrazole replaces triazole; thienyl group substitutes pyridine.
    • Impact : The thienyl-pyrazole system introduces different π-π stacking and hydrogen-bonding capabilities, which may influence interactions with biological targets .
  • CAS 338770-07-3 (Thiadiazole Derivative) :

    • Structure : Contains a 1,2,4-thiadiazole ring instead of triazole.
    • Impact : Thiadiazoles exhibit distinct electronic properties and metabolic stability, which could affect pesticidal or pharmacological activity .
2.2. Derivatives with Modified Substituents

describes pyridine derivatives with substituent variations:

Compound ID Substituents Melting Point (°C) Yield (%)
7e Nitro, trifluoromethoxy benzyloxy 122.1–124.8 71.8
7f Trifluoromethyl, trifluoromethoxy benzyloxy 73.3–75.1 40.8
7j 3-Chloro-4-(trifluoromethoxy)benzyloxy 62.3–64.0 91.5
  • Key Observations :
    • Electron-withdrawing groups (e.g., nitro in 7e) correlate with higher melting points, suggesting increased crystallinity.
    • Bulky substituents (e.g., trifluoromethoxy benzyloxy in 7j) improve synthetic yields, possibly due to steric stabilization during synthesis.
2.3. Functional Group Comparisons
  • Sulfanyl vs.
  • Triazole vs.

Biological Activity

The compound 3-chloro-2-(3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine (CAS No. 251307-13-8) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C14H5Cl2F6N5SC_{14}H_5Cl_2F_6N_5S, with a molecular weight of 460.18 g/mol. The structure features multiple functional groups, including triazole and pyridine rings, which are known for their diverse biological activities.

Pharmacological Profile

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit a range of biological activities, including:

  • Antimicrobial Activity : Triazole derivatives have shown significant efficacy against various bacterial and fungal strains. For instance, studies report that triazole-based compounds can inhibit the growth of resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Anticancer Properties : Some derivatives have demonstrated antiproliferative effects against cancer cell lines. The presence of trifluoromethyl groups is associated with enhanced cytotoxicity in certain cancer types .
  • Antiviral Effects : Triazoles have been implicated in antiviral activity, particularly against viruses that cause respiratory infections .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The triazole moiety often acts as an enzyme inhibitor, affecting pathways critical for microbial survival and proliferation.
  • DNA Intercalation : Some studies suggest that triazole-containing compounds can intercalate into DNA, disrupting replication processes in cancer cells .
  • Receptor Modulation : The compound may also function as a modulator for various receptors involved in cellular signaling pathways.

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on Antimicrobial Efficacy : A series of triazole derivatives were tested against a panel of pathogens. Compounds with trifluoromethyl substitutions exhibited minimum inhibitory concentrations (MICs) significantly lower than standard antibiotics .
CompoundMIC (μg/mL)Target Pathogen
3-Chloro-Triazole Derivative0.5MRSA
Standard Antibiotic2.96MRSA
  • Anticancer Activity Assessment : In vitro studies showed that certain triazole derivatives led to a reduction in cell viability in cancer cell lines by over 70% at low micromolar concentrations .

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